2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
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Description
“2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one” is an organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular weight of “this compound” is 234.09 . The InChI code for this compound is 1S/C7H6BrO2S/c8-5-3-4-1-2-10-7 (9)6 (4)11-5/h3,11H,1-2H2 .Scientific Research Applications
Synthesis and Photovoltaic Applications
The synthesis of thieno[3,4-b]pyrazine-based monomers, including compounds related to 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one, has been explored for their application in photovoltaic devices. These monomers were copolymerized with various donor segments to create donor-acceptor copolymers. The study focused on the optical properties, electrochemical behavior, and photovoltaic performance of these copolymers, highlighting their potential in enhancing the efficiency of photovoltaic devices (Zhou et al., 2010).
Heterocycle Formation and Chemical Reactivity
Research has delved into the chemical reactivity of α, β-dibromo ketones in the presence of various amines, leading to the formation of bromo-chalcones and new pyrazole derivatives. This study emphasizes the potential of bromo-substituted compounds, akin to this compound, in synthesizing novel chemical structures with possible applications in medicinal chemistry and material science (Mamedov et al., 2021).
Crystal Structure Analysis
The crystal structures of closely related compounds have been analyzed to understand the spatial arrangement and molecular interactions within these molecules. Such structural insights are crucial for designing compounds with desired physical and chemical properties for various applications in chemistry and materials science (Popek & Crundwell, 2019).
Fluorescence and Optical Properties
A series of thieno[3,2-c]pyrans, structurally similar to this compound, exhibit substituent-dependent fluorescence. This study provides valuable insights into the design of fluorescent materials for applications in sensing, imaging, and optoelectronics, demonstrating the influence of molecular structure on optical properties (Sahu et al., 2014).
Anticancer Potential
Novel thieno[3,2-c]pyran-4-one based small molecules have been synthesized as potential anticancer agents. This research highlights the therapeutic potential of structurally related compounds, providing a foundation for the development of new anticancer drugs. The synthesized compounds showed selective growth inhibition of cancer cells, underscoring the importance of such compounds in medicinal chemistry (Nakhi et al., 2012).
Properties
IUPAC Name |
2-bromo-4,5-dihydrothieno[2,3-c]pyran-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFWWWORAMEEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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